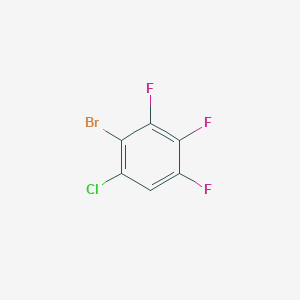

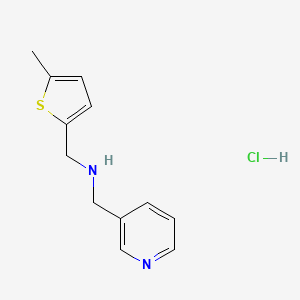

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s a white to light yellow powder or crystal .

Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide” were not found, “4-Bromopiperidine hydrobromide” has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine .

Molecular Structure Analysis

The molecular formula for “4-(Bromomethyl)pyridine hydrobromide” is C6H6BrN·HBr, with a molecular weight of 252.94 .

Physical And Chemical Properties Analysis

“4-(Bromomethyl)pyridine hydrobromide” is a solid at 20°C and is hygroscopic . It has a melting point range of 185.0 to 191.0°C . It is soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Medicinal Chemistry

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide serves as a precursor in the synthesis of various derivatives with potential medicinal properties. For instance, it is used in the creation of bipyrazolyl derivatives that exhibit significant in vitro antibacterial and antifungal activities (Pundeer et al., 2013). Additionally, the compound is integral in forming 1-aryl-1H-pyrazole-4-acetic acids, which have shown notable analgesic and anti-inflammatory activities in preclinical models (Menozzi et al., 1994).

Role in Advanced Organic Synthesis

In organic synthesis, this compound is utilized for developing complex molecules with potential pharmacological applications. For instance, it has been used in the synthesis of various 1,3,4-trisubstituted pyrazole derivatives, some of which demonstrated significant cytotoxic activity against diverse tumor cell lines (Srour et al., 2018).

Structural and Spectral Studies

The compound also finds use in structural and spectral studies. Research on pyrazole hydrochloride and hydrobromide salts, including derivatives of 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide, provides valuable insights into molecular and crystal structures, enhancing our understanding of chemical interactions and properties (Foces-Foces et al., 1997).

Application in Bioorganic Chemistry

In bioorganic chemistry, this compound is utilized in creating molecules with potential antimicrobial properties. For example, derivatives synthesized using 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide have shown promise in in vitro assays for antifungal and antibacterial activities, potentially leading to new therapeutic agents (Farag et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

4-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSXXUJIHJKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)

![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)